molecular formula C19H17N3O4S2 B2891126 4-(methylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide CAS No. 923235-24-9

4-(methylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Cat. No.: B2891126
CAS No.: 923235-24-9
M. Wt: 415.48
InChI Key: UZCBYQXWSUPWNE-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzamide derivatives featuring a 1,3,4-oxadiazole core substituted with a prop-2-en-1-ylsulfanyl (allylthio) group at position 5 and a methylsulfonyl-substituted benzamide moiety at position 2 of the phenyl ring.

Properties

IUPAC Name

4-methylsulfonyl-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-3-12-27-19-22-21-18(26-19)15-6-4-5-7-16(15)20-17(23)13-8-10-14(11-9-13)28(2,24)25/h3-11H,1,12H2,2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBYQXWSUPWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(methylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide, with CAS number 923235-24-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O4S2C_{19}H_{17}N_{3}O_{4}S_{2} with a molecular weight of 415.5 g/mol. The structural components include a methylsulfonyl group and a 1,3,4-oxadiazole moiety, which are known to enhance biological activity.

PropertyValue
CAS Number923235-24-9
Molecular FormulaC19H17N3O4S2
Molecular Weight415.5 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities primarily attributed to its structural features. Notably:

  • Anticancer Activity : The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell growth and survival .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens. The presence of the oxadiazole ring is often linked to enhanced antibacterial and antifungal effects .
  • CYP450 Inhibition : Compounds similar in structure have been identified as inhibitors of cytochrome P450 enzymes (CYP), particularly CYP3A4. This inhibition can lead to significant drug-drug interactions, affecting the metabolism of co-administered drugs .

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptotic Pathways : The compound may activate caspases and other apoptotic markers in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : By inhibiting CYP enzymes, the compound alters the metabolic pathways of various substrates, which could enhance or diminish the effects of other therapeutic agents.

Case Studies

Several studies have investigated the biological activity of compounds related to this structure:

  • Antitumor Activity : A study demonstrated that derivatives containing the oxadiazole moiety exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
  • Antimicrobial Efficacy : Another investigation reported that similar compounds showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be effective at concentrations less than 50 µg/mL .

Comparison with Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

Key Observations :

  • Allylthio vs. The ethylthio derivative 6a exhibited strong hCA II inhibition (Ki = 8.3 nM), suggesting that bulkier substituents like allylthio may further modulate binding .
  • Methylsulfonyl vs. Sulfamoyl : The methylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to sulfamoyl moieties in LMM5 and LMM11, which may influence pharmacokinetic properties such as solubility and metabolic stability .

Impact of Benzamide Modifications

Table 2: Benzamide Substituent Effects
Compound Name Benzamide Substituent Key Functional Impact
4-(Methylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide 4-Methylsulfonyl Enhanced electrophilicity; potential for hydrogen bonding
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Dipropylsulfamoyl Increased hydrophobicity; altered enzyme binding
4-[Cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(methyl)sulfamoyl Improved membrane permeability (lipophilic)

Key Observations :

  • Methylsulfonyl vs.
  • Hydrophobic vs. Polar Groups : Compounds with dipropylsulfamoyl () or cyclohexyl groups may exhibit prolonged half-lives due to increased lipophilicity, whereas methylsulfonyl derivatives could favor aqueous solubility .

Enzyme Inhibition and Molecular Docking Insights

  • Derivative 6a (Ethylthio) : Demonstrated high affinity for hCA II (PDB ID: 5NY3) via hydrophobic interactions with Val121 and hydrogen bonding with Thr199 .
  • Derivative 6h (Octanamide) : Showed AChE inhibition (PDB ID: 4EY7) through π-π stacking with Trp279 and hydrogen bonds with Tyr334 .

Preparation Methods

Cyclization of Diacylhydrazide Precursors

The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazides. For the target compound, phenyl-substituted diacylhydrazides are cyclized using dehydrating agents:

Procedure :

  • Starting material : 2-Aminophenylhydrazine reacted with thiocarboxylic acid derivatives to form the diacylhydrazide intermediate.
  • Cyclization : Phosphorus oxychloride (POCl₃) in anhydrous dichloromethane at 0–5°C for 4–6 hours yields the 1,3,4-oxadiazole core.
  • Yield : 65–75%.

Alternative methods :

  • Carbodiimide-mediated cyclization (e.g., EDCl/HOBt) in tetrahydrofuran (THF) at room temperature.
  • Microwave-assisted cyclization at 160°C for 1 hour, reducing reaction time by 80%.

Introduction of Prop-2-en-1-ylsulfanyl Group

The allylthio moiety is introduced via nucleophilic substitution or thiol-ene coupling:

Nucleophilic substitution :

  • Reagents : 2-Mercapto-1,3,4-oxadiazole intermediate treated with allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.
  • Yield : 70–80%.

Thiol-ene reaction :

  • Conditions : UV light (365 nm) with azobisisobutyronitrile (AIBN) as initiator in ethanol.
  • Advantage : Higher regioselectivity and reduced byproducts.

Synthesis of 4-(Methylsulfonyl)benzoyl Chloride

Steps :

  • Oxidation of 4-(Methylthio)benzoic acid :
    • Reagents : Hydrogen peroxide (H₂O₂, 30%) in acetic acid at 80°C for 6 hours.
    • Conversion to sulfone : >95% yield.
  • Chlorination :
    • Reagents : Thionyl chloride (SOCl₂) in toluene under reflux for 3 hours.
    • Yield : 85–90%.

Amide Bond Formation

The final coupling involves reacting the oxadiazole-aniline derivative with 4-(methylsulfonyl)benzoyl chloride:

Schotten-Baumann Reaction :

  • Conditions : Aqueous sodium hydroxide (NaOH, 10%) and dichloromethane at 0°C for 2 hours.
  • Workup : Precipitation and recrystallization from ethanol-water (3:1).
  • Yield : 60–70%.

Alternative coupling agents :

  • HATU/DIPEA : In DMF at room temperature for 12 hours, yielding 75–85%.
  • EDCl/HOBt : In THF, 65% yield.

Optimization and Challenges

Reaction Condition Optimization

Parameter Optimal Value Impact on Yield Source
Cyclization agent POCl₃ 75%
Solvent for coupling Dichloromethane 70%
Temperature 0°C (coupling) Minimizes hydrolysis
Microwave cyclization 160°C, 1 hour 80% yield

Purification Strategies

  • Crystallization : Ethanol/water mixtures for final product.
  • Column chromatography : Silica gel (hexane/ethyl acetate, 4:1) for intermediates.

Characterization and Validation

  • ¹H/¹³C NMR : Confirmed sulfone (δ 3.2 ppm, singlet) and oxadiazole (δ 8.1–8.3 ppm).
  • HPLC : Purity >98%.
  • X-ray crystallography : Validated oxadiazole ring geometry in analogous compounds.

Q & A

Q. What are the key synthetic steps and intermediates for preparing this compound?

The synthesis involves three critical steps:

  • Cyclization : Formation of the 1,3,4-oxadiazole ring via hydrazide cyclization using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .
  • Sulfonation : Introduction of the methylsulfonyl group using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of triethylamine (TEA) .
  • Coupling : Reaction of the oxadiazole intermediate with a benzamide derivative (e.g., 4-(methylsulfonyl)benzoyl chloride) under basic conditions (pyridine or TEA) .

Q. Key Intermediates :

StepIntermediate StructureRole
1Hydrazide precursorForms oxadiazole core
2Sulfonated phenyl ringIntroduces sulfonyl group
3Benzamide-oxadiazole adductFinal coupling product

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., prop-2-en-1-ylsulfanyl group at C5 of oxadiazole) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion for C₂₀H₁₈N₃O₄S₂) .
  • IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1600 cm⁻¹ (C=N/C=O) .

Q. How do functional groups influence solubility and stability?

  • Methylsulfonyl Group : Enhances polarity and aqueous solubility via sulfone (-SO₂-) interactions .
  • Oxadiazole Ring : Improves thermal stability due to aromaticity and π-stacking .
  • Prop-2-en-1-ylsulfanyl Group : Introduces steric bulk, potentially reducing crystallinity but enabling thiol-based reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Temperature Control : Cyclization at 80–100°C minimizes side products .
  • Solvent Selection : Use DMF or dichloromethane for coupling steps to enhance reagent solubility .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for ≥95% purity .

Q. Comparative Reaction Optimization :

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
Temperature60°C (cyclization)90°C+25%
CatalystNone (coupling)TEA (5 mol%)+15%

Q. How to resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Dose-Dependent Studies : Test across concentrations (1–100 μM) to identify therapeutic windows .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to clarify primary targets .
  • Structural Analog Comparison : Replace the prop-2-en-1-ylsulfanyl group with methylthio to assess bioactivity differences .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking : AutoDock Vina to model interactions with kinase domains (e.g., EGFR or VEGFR-2) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., sulfonyl group) with IC₅₀ values in cytotoxicity assays .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

Methodological Challenges

Q. How to address discrepancies in spectral data interpretation?

  • Cross-Validation : Compare NMR shifts with analogous oxadiazole derivatives (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol) .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., aromatic protons in benzamide) .

Q. What strategies mitigate decomposition during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonyl group .
  • Excipient Addition : Use trehalose or mannitol (5% w/v) to stabilize aqueous formulations .

Structural and Functional Insights

Q. How does the prop-2-en-1-ylsulfanyl group affect reactivity?

  • Thiol-Ene Reactions : Undergoes click chemistry with maleimides for bioconjugation .
  • Oxidative Susceptibility : Vulnerable to peroxide-mediated oxidation, forming sulfoxide derivatives .

Q. Why is the oxadiazole ring critical for bioactivity?

  • Electron-Withdrawing Effect : Enhances binding to ATP pockets in kinases via dipole interactions .
  • Metabolic Stability : Resists cytochrome P450 degradation compared to imidazole analogs .

Future Research Directions

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Rodent Models : Assess oral bioavailability and half-life in Sprague-Dawley rats (dose: 10 mg/kg) .
  • Tissue Distribution : Radiolabel the compound with 14^{14}C for autoradiography in tumor-bearing mice .

Q. How to explore synergistic effects with existing therapeutics?

  • Combinatorial Screening : Pair with cisplatin or doxorubicin in MTT assays (e.g., NCI-60 cell panel) .
  • Checkpoint Inhibition : Test with anti-PD-1 antibodies in murine melanoma models .

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